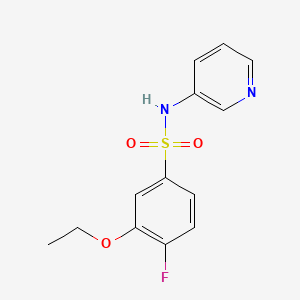

3-ethoxy-4-fluoro-N-pyridin-3-ylbenzenesulfonamide

Description

3-Ethoxy-4-fluoro-N-pyridin-3-ylbenzenesulfonamide (IUPAC name: 3-ethoxy-4-fluoro-N-(pyridin-3-yl)benzenesulfonamide) is a sulfonamide derivative characterized by a benzene ring substituted with an ethoxy group at position 3, a fluorine atom at position 4, and a sulfonamide group linked to a pyridin-3-yl moiety. Its molecular formula is C₁₃H₁₃FN₂O₃S, with a molecular weight of 312.32 g/mol. The compound is registered under CAS numbers such as 723745-58-2 and has synonyms including [(3-ethoxy-4-fluorophenyl)sulfonyl]-3-pyridylamine .

The pyridin-3-yl group may facilitate hydrogen bonding or π-π stacking in molecular recognition processes.

Properties

IUPAC Name |

3-ethoxy-4-fluoro-N-pyridin-3-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3S/c1-2-19-13-8-11(5-6-12(13)14)20(17,18)16-10-4-3-7-15-9-10/h3-9,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSVBWPQRSWKLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-fluoro-N-pyridin-3-ylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the fluoropyridine and benzenesulfonamide intermediates. Common synthetic routes include:

Fluorination of Pyridine:

Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction, often using ethyl iodide and a base like potassium carbonate.

Sulfonamide Formation: The final step involves the formation of the sulfonamide bond, typically using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-fluoro-N-pyridin-3-ylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluoro and ethoxy groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, using reagents such as hydrogen peroxide for oxidation or lithium aluminum hydride for reduction.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound .

Scientific Research Applications

3-ethoxy-4-fluoro-N-pyridin-3-ylbenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethoxy-4-fluoro-N-pyridin-3-ylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

Key Compounds Compared:

Target Compound: 3-Ethoxy-4-fluoro-N-pyridin-3-ylbenzenesulfonamide Substituents: 3-ethoxy (electron-donating), 4-fluoro (electron-withdrawing). Pyridine Position: 3-yl. Notable Features: Balanced lipophilicity due to ethoxy, moderate polarity from fluorine.

N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide () Substituents: 4-trifluoromethyl (strongly electron-withdrawing), benzyloxy, and methyl groups on pyridine. Pyridine Position: 2-yl with bulky substitutions. Notable Features: Enhanced metabolic stability due to trifluoromethyl but reduced solubility .

4-Fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide () Substituents: 4-fluoro, thiazole ring linked to pyridin-3-yl. Pyridine Position: 3-yl via thiazole.

Table 1: Substituent Comparison

| Compound | Benzene Substituents | Pyridine Position | Key Functional Groups |

|---|---|---|---|

| Target Compound | 3-ethoxy, 4-fluoro | 3-yl | Ethoxy, fluoro |

| N-(5-(Benzyloxy)...benzenesulfonamide | 4-trifluoromethyl | 2-yl | Trifluoromethyl, benzyloxy |

| 4-Fluoro-N-(2-(pyridin-3-yl)... | 4-fluoro | 3-yl (via thiazole) | Thiazole, fluoro |

Electronic and Steric Influence

- In contrast, the trifluoromethyl group in ’s compound provides stronger electron withdrawal, which may stabilize negative charges in intermediates .

Pyridine Modifications and Bioactivity

- Pyridin-3-yl vs. Pyridin-2-yl: The pyridin-3-yl group in the target compound may engage in different hydrogen-bonding interactions compared to pyridin-2-yl derivatives (e.g., ).

- Bulkier Substitutions :

- Compounds with additional pyridine substitutions (e.g., benzyloxy or methyl groups in ) exhibit increased steric hindrance, which could reduce binding affinity but enhance selectivity .

Biological Activity

3-Ethoxy-4-fluoro-N-pyridin-3-ylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a pyridine and an ethoxy-fluoro substituent, which contributes to its unique properties. The chemical structure can be represented as:

The biological activity of 3-ethoxy-4-fluoro-N-pyridin-3-ylbenzenesulfonamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide moiety may inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thus exhibiting antimicrobial properties.

Antimicrobial Activity

Research has demonstrated that 3-ethoxy-4-fluoro-N-pyridin-3-ylbenzenesulfonamide exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 15.6 - 62.5 |

| Escherichia coli | 31.2 - 125 |

| Pseudomonas aeruginosa | 62.5 - 250 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, with moderate activity against Gram-negative strains.

Antifungal Activity

The compound also shows antifungal properties, particularly against Candida species:

| Fungus | MIC (µg/mL) |

|---|---|

| Candida albicans | 39.6 - 47.2 |

This indicates potential applications in treating fungal infections, especially in immunocompromised patients.

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several sulfonamide derivatives, including 3-ethoxy-4-fluoro-N-pyridin-3-ylbenzenesulfonamide. The results showed that this compound significantly reduced bacterial growth in vitro and demonstrated a favorable safety profile in preliminary toxicity assays .

- Antifungal Mechanism Investigation : Another research effort focused on the antifungal mechanism of this compound against Candida albicans. The study revealed that it inhibits biofilm formation without affecting planktonic cell viability, suggesting a potential mechanism involving quorum sensing disruption .

- In Vivo Efficacy : An animal model study assessed the therapeutic potential of this compound in treating infections caused by MRSA. Results indicated a substantial reduction in bacterial load compared to untreated controls, supporting its use as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.